1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one
Overview
Description
1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C17H14N2O. This compound is known for its unique structure, which includes a pyridinone ring substituted with amino and phenyl groups.
Preparation Methods
The synthesis of 1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diketones with ammonia or primary amines in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as using specific solvents, temperatures, and catalysts .
Chemical Reactions Analysis
1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a hydrogen bond donor and acceptor, facilitating its binding to active sites. This interaction can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one can be compared with other pyridinone derivatives, such as:
1-Amino-4,6-diphenylpyridin-2-one: Lacks the dihydro component, leading to different reactivity and applications.
1-Amino-4,6-diphenyl-1,2-dihydropyridin-3-one: Positional isomer with distinct chemical properties.
1-Amino-4,6-diphenyl-1,2-dihydropyridin-4-one: Another positional isomer with unique biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-4,6-diphenylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-19-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-12H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKRQXZWKVDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380288 | |
Record name | 1-Amino-4,6-diphenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26478-97-7 | |
Record name | 1-Amino-4,6-diphenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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